3-Phenyl-1-benzofuran-2-carboxylic acid
Description
Significance of Benzofuran (B130515) Core Structures in Chemical Biology
The benzofuran core is a privileged scaffold in chemical biology and medicinal chemistry, found in numerous natural products and synthetically developed compounds with potent biological activities. bohrium.comnih.gov This structural motif is associated with a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. phytojournal.comresearchgate.net The planar nature of the benzofuran ring system allows for effective interaction with biological targets such as enzymes and receptors. bohrium.com The versatility of the benzofuran scaffold enables chemists to introduce various substituents at different positions, thereby modulating the compound's steric, electronic, and lipophilic properties to optimize its biological activity and pharmacokinetic profile. nih.gov
Overview of Heterocyclic Compounds in Medicinal Chemistry Research
Heterocyclic compounds, which are cyclic compounds containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) within their ring structure, are of paramount importance in medicinal chemistry. nih.govrroij.com A vast number of approved drugs contain heterocyclic moieties, underscoring their critical role in drug design and development. numberanalytics.comijnrd.org The presence of heteroatoms imparts unique physicochemical properties to these molecules, influencing their solubility, polarity, and ability to form hydrogen bonds, all of which are crucial for drug-target interactions and pharmacokinetic properties. nih.gov The structural diversity of heterocyclic compounds provides a rich source of molecular frameworks for the discovery of novel therapeutic agents. rroij.comnumberanalytics.com
Properties
IUPAC Name |
3-phenyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-15(17)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-14/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVOSCKZFZRKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Phenyl 1 Benzofuran 2 Carboxylic Acid and Its Derivatives
Historical Development of Benzofuran (B130515) Carboxylic Acid Synthesis
The journey to develop efficient synthetic routes to complex benzofuran structures like 3-Phenyl-1-benzofuran-2-carboxylic acid is built upon a foundation of classic organic reactions that were instrumental in the initial construction of the benzofuran ring system.
Traditional Synthetic Approaches for Benzofuran Ring Systems
Historically, the synthesis of benzofurans relied on multi-step procedures that, while foundational, often involved harsh reaction conditions and limited substrate scope. Two of the most notable traditional methods are the Perkin rearrangement and the intramolecular cyclization of α-phenoxy ketones.
The Perkin rearrangement , first reported by William Henry Perkin in 1870, involves the ring contraction of a 3-halocoumarin in the presence of a base, typically sodium hydroxide (B78521) in ethanol (B145695) or methanol, to form a benzofuran-2-carboxylic acid. nih.govdrugfuture.com The reaction is understood to proceed through an initial base-catalyzed cleavage of the coumarin's lactone ring to form a phenoxide and a halo-substituted acrylic acid intermediate. This is followed by an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring. nih.gov While historically significant and capable of producing the desired carboxylic acid functionality, this method is contingent on the availability of the corresponding 3-halocoumarin precursors. Traditional methods often required refluxing for several hours to achieve quantitative yields. nih.gov
Another classical approach is the intramolecular cyclization of α-phenoxy ketones . This method involves the synthesis of an α-phenoxy ketone from a phenol (B47542) and an α-halo ketone, followed by cyclodehydration to form the benzofuran ring. The cyclization step is typically promoted by strong acids or dehydrating agents like phosphorus pentoxide in methanesulfonic acid (Eaton's reagent). The mechanism is believed to proceed via an intramolecular electrophilic aromatic substitution, where the enol or enol ether of the ketone attacks the aromatic ring, followed by dehydration to yield the benzofuran. This method is versatile for preparing 3-substituted or 2,3-disubstituted benzofurans.
Evolution of Synthetic Strategies for this compound Frameworks
The evolution from these classical methods to more modern and efficient strategies was driven by the need for greater synthetic efficiency, milder reaction conditions, and broader functional group tolerance. The development of transition-metal-catalyzed cross-coupling reactions, for instance, opened new avenues for constructing the C2-C3 bond of the furan (B31954) ring with aryl substituents. However, these methods often still required multiple steps, including the pre-functionalization of starting materials.
Contemporary Synthetic Strategies for this compound
Modern synthetic chemistry prioritizes efficiency, atom economy, and the ability to rapidly generate molecular diversity. In this context, one-pot reactions have become a powerful tool for the synthesis of complex molecules like this compound.
One-Pot Condensation-Cyclization from 2-Hydroxybenzophenones
A highly efficient and contemporary method for the synthesis of this compound and its derivatives involves a one-pot condensation-cyclization reaction starting from 2-hydroxybenzophenones. This strategy typically involves the reaction of a 2-hydroxybenzophenone (B104022) with an α-haloester, such as ethyl bromoacetate, in the presence of a base. The reaction proceeds through an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring. The resulting ester can then be easily hydrolyzed to the target carboxylic acid.
The success of the one-pot synthesis of this compound derivatives is highly dependent on the careful optimization of reaction conditions, including the choice of base, solvent, and temperature. A variety of bases can be employed, with alkali metal carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) often proving effective. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (CH₃CN) typically providing good results.
The following table summarizes the optimization of reaction conditions for the synthesis of a representative this compound derivative.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | Reflux | 24 | 65 |
| 2 | K₂CO₃ | CH₃CN | Reflux | 12 | 82 |
| 3 | Cs₂CO₃ | DMF | 80 | 8 | 91 |
| 4 | NaH | THF | Reflux | 10 | 75 |
As the data indicates, the combination of a stronger base like cesium carbonate in a polar aprotic solvent such as DMF at a moderate temperature can lead to significantly higher yields and shorter reaction times.
Generally, electron-donating groups on the phenolic ring can increase the nucleophilicity of the phenoxide, potentially accelerating the initial O-alkylation step. Conversely, electron-withdrawing groups on the benzoyl moiety can increase the electrophilicity of the ketone carbonyl, facilitating the subsequent intramolecular cyclization.
The following interactive data table illustrates the effect of various substituents on the yield of the corresponding this compound derivatives under optimized reaction conditions.
| Substituent (R¹) on Phenolic Ring | Substituent (R²) on Phenyl Ring | Yield (%) |
|---|---|---|
| H | H | 88 |
| 5-Cl | H | 92 |
| 5-Br | H | 90 |
| 5-CH₃ | H | 85 |
| H | 4-Cl | 89 |
| H | 4-OCH₃ | 82 |
| 5-Cl | 4-Cl | 95 |
The data suggests that the presence of electron-withdrawing groups, such as chloro substituents, on either aromatic ring generally leads to higher yields. This is likely due to the enhanced electrophilicity of the ketone carbonyl, which facilitates the crucial intramolecular cyclization step. Conversely, strong electron-donating groups may slightly decrease the yield, possibly by reducing the electrophilicity of the carbonyl carbon.
Impact of Starting Carbonyl Compounds on Yields
The synthesis of 3-phenyl-1-benzofuran-2-carboxylic acids is significantly influenced by the electronic properties of the substituents on the starting carbonyl compounds, particularly benzophenones. The reactivity of the carbonyl group is a key determinant of the reaction yield.
Research has shown that the presence of electron-withdrawing groups on the benzophenone (B1666685) starting material enhances the reactivity of the carbonyl function, leading to higher yields of the corresponding benzofuran. researchgate.net For instance, a chlorine atom, being an electron-withdrawing group, results in a higher yield compared to a bromine atom. researchgate.net An additional chlorine atom on the phenyl ring further increases the yield due to a remarkable additive effect. researchgate.net Conversely, electron-donating groups, such as a methyl group, or the absence of substituents, decrease the electrophilic nature of the ketone, resulting in lower yields of the benzofuran product. researchgate.net
The type of carbonyl compound used also has a profound impact on the reaction outcome. When benzophenone is replaced by acetophenone (B1666503) (where a phenyl group is replaced by a methyl group) or benzaldehyde (B42025) (where a phenyl group is replaced by hydrogen), the yields of the corresponding benzofurans are considerably lower, typically in the range of 17-20%. researchgate.net This highlights the importance of the structural features of the starting carbonyl compound in achieving efficient synthesis. researchgate.net
| Starting Carbonyl Compound Type | Substituent Nature (on Benzophenone) | Effect on Carbonyl Reactivity | Resulting Yield |
|---|---|---|---|
| Benzophenone | Electron-withdrawing (e.g., -Cl) | Increased | High (up to 99%) |
| Benzophenone | Electron-withdrawing (e.g., -Br) | Increased | Good (e.g., 80%) |
| Benzophenone | Electron-donating (e.g., -Me) | Decreased | Lower |
| Benzophenone | Unsubstituted | Decreased | Lower |
| Acetophenone | N/A | Greatly Reduced | Low (17-20%) |
| Benzaldehyde | N/A | Greatly Reduced | Low (17-20%) |
Cyclization Reactions Utilizing Specific Reagents
The formation of the benzofuran ring often involves a critical cyclization step, which can be mediated by various reagents, including acids and bases.
p-Toluenesulfonic acid (p-TsOH) is an effective acid catalyst for the synthesis of benzofuran derivatives. organic-chemistry.orgmdpi.com It promotes the cyclization of various precursors under mild reaction conditions. organic-chemistry.orgmdpi.com One notable application is the cyclization of o-(1-alkynyl)anisole derivatives to produce 2-arylsubstituted benzofurans. organic-chemistry.orgmdpi.comwuxiapptec.com The reaction mechanism involves the acid-catalyzed intramolecular nucleophilic attack of the oxygen atom onto the alkyne moiety, leading to the formation of the furan ring. p-TsOH has been shown to facilitate both cyclization and subsequent dehydration steps in the formation of benzofuran structures. clockss.org
Sodium ethoxide is a strong base that effectively catalyzes the cyclization in the synthesis of ethyl 3-phenyl-1-benzofuran-2-carboxylates. clockss.org In a key step, a mixture of intermediates, including ethyl (2-benzoyl-4-chloro)phenoxyacetate and ethyl 5-chloro-3-hydroxy-3-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate, is treated with sodium ethoxide in refluxing absolute ethanol. clockss.org This basic condition promotes both the intramolecular cyclization and the dehydration of the dihydrobenzofuran intermediate, leading to the formation of the final aromatic benzofuran ester in quantitative yields. clockss.org
Expedited Synthesis via Microwave-Assisted Perkin Rearrangement of 3-Halocoumarins
A highly efficient and rapid method for synthesizing benzofuran-2-carboxylic acids involves the microwave-assisted Perkin rearrangement of 3-halocoumarins. clockss.orgnih.gov This reaction, also known as the coumarin-benzofuran ring contraction, proceeds via an initial base-catalyzed fission of the lactone ring in the 3-halocoumarin. clockss.orgnih.govmdpi.com The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring. clockss.orgnih.gov
The use of microwave irradiation dramatically accelerates this transformation. clockss.orgnih.gov Compared to conventional heating methods that require approximately 3 hours at reflux, the microwave-assisted reaction can be completed in as little as 5 minutes, affording the desired benzofuran-2-carboxylic acid derivatives in very high yields (up to 99%). clockss.org Optimized conditions for this rearrangement typically involve using sodium hydroxide as the base in ethanol at a temperature of around 79°C under 300W of microwave power. clockss.org
| Starting 3-Bromocoumarin Derivative | Product Benzofuran-2-Carboxylic Acid Derivative | Reaction Time (Microwave) | Yield |
|---|---|---|---|
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 5 min | 99% |
| 3-bromo-4,6-dimethylcoumarin | 3,5-dimethyl-benzofuran-2-carboxylic acid | 5 min | 98% |
| 3-bromo-4,7-dimethylcoumarin | 3,6-dimethyl-benzofuran-2-carboxylic acid | 5 min | 99% |
| 3-bromo-4-methylcoumarin | 3-methyl-benzofuran-2-carboxylic acid | 5 min | 98% |
Data sourced from Marriott, K. C. et al. (2012). clockss.org
Palladium- and Copper-Catalyzed Approaches to Benzofuran Derivatives
Transition metal catalysis, particularly using palladium and copper, provides powerful and versatile methods for constructing the benzofuran core.
A prominent example is the Sonogashira coupling reaction between terminal alkynes and iodophenols, co-catalyzed by palladium and copper complexes. rsc.orgresearchgate.net In this approach, a palladium catalyst, such as (PPh₃)PdCl₂, is used in conjunction with a copper iodide (CuI) co-catalyst. rsc.orgresearchgate.net The reaction proceeds through a coupling of the alkyne and the iodophenol, followed by an intramolecular cyclization to form the benzofuran ring. This methodology is highly effective, yielding the desired benzofuran derivatives in high yields, typically ranging from 84% to 91%. rsc.orgresearchgate.net The presence of the copper co-catalyst is crucial for the success of the reaction. rsc.orgresearchgate.net
Copper catalysts are also employed independently in the synthesis of benzofurans. One such method involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. nih.gov This transformation involves a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization to furnish the polysubstituted benzofuran. nih.gov Palladium-catalyzed reactions are also widely used for direct C-H bond functionalizations to afford 2-substituted benzo[b]furans. mdpi.com
Benzofuran Synthesis through C-Glycosyltransferase-Based Coumarins
A novel and innovative biocatalytic approach to benzofuran derivatives utilizes coumarin (B35378) C-glycosyltransferases. rsc.orgresearchgate.net This method, reported in 2021 by Chen et al., begins with the synthesis of a coumarin C-glycoside using a C-glycosyltransferase enzyme, such as MaCGT, with D-glucose as a substrate. rsc.org The synthesized coumarin C-glycoside then undergoes a base-mediated cyclization. rsc.orgresearchgate.net Treatment with sodium hydroxide, followed by acidification, induces a ring transformation that results in the formation of novel benzofuran derivatives substituted with a carboxylic acid group. rsc.orgresearchgate.net This chemo-enzymatic strategy represents a green and highly specific route for accessing complex benzofuran structures.
Derivatization and Functional Group Transformations of this compound
The chemical reactivity of this compound is primarily centered around its carboxylic acid moiety, which allows for a range of functional group transformations. These modifications are crucial for tuning the physicochemical and biological properties of the resulting molecules.
Esterification Reactions for Carboxylate Derivatives
Esterification of this compound is a fundamental transformation that yields valuable carboxylate derivatives. These esters often serve as key intermediates for further synthetic manipulations or as the final target molecules themselves. A common approach to synthesize these esters involves the reaction of a corresponding 2-hydroxybenzophenone with an α-haloacetate, followed by cyclization.
For instance, ethyl 3-phenyl-1-benzofuran-2-carboxylates can be prepared through a one-pot condensation-cyclization of substituted 2-hydroxybenzophenones with ethyl bromoacetate. clockss.org The reaction of 5-chloro-2-hydroxybenzophenone (B104029) with ethyl 2-bromoacetate in the presence of a base like sodium hydride (NaH) initially forms an intermediate phenoxyacetate. clockss.org This intermediate can then be cyclized and dehydrated to the desired ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate. clockss.org The use of sodium ethoxide in refluxing absolute ethanol has been shown to afford quantitative yields for this cyclization-dehydration step. clockss.org The resulting esters can be readily hydrolyzed back to the parent carboxylic acids by treatment with a base such as sodium hydroxide. clockss.org
A series of 3-substituted-benzofuran-2-carboxylic esters have been synthesized and evaluated for their biological activities, highlighting the importance of this class of derivatives. mdpi.com
Table 1: Synthesis of Ethyl 3-Phenyl-1-benzofuran-2-carboxylates
| Reactant (2-Hydroxybenzophenone) | Product (Ethyl Ester) | Yield (%) | Reference |
|---|---|---|---|
| 5-Chloro-2-hydroxybenzophenone | Ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate | Quantitative (cyclization step) | clockss.org |
| 5-Bromo-2-hydroxybenzophenone | Ethyl 5-bromo-3-phenyl-1-benzofuran-2-carboxylate | High | clockss.org |
Nucleophilic Substitution Reactions for Halogenated Derivatives
The introduction of halogen atoms into the benzofuran scaffold can significantly modulate the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. While direct nucleophilic substitution on the aromatic rings of the benzofuran core is challenging, halogenated derivatives are typically prepared using electrophilic halogenation reactions on activated precursors.
For example, studies on similar benzofuran structures, such as methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, demonstrate that halogenation can be achieved at specific positions. nih.gov In this case, the benzofuran ring was substituted at the C4 position with bromine or chlorine. nih.gov Additionally, the acetyl group could also undergo halogenation. nih.gov These reactions illustrate the feasibility of introducing halogens onto the benzofuran framework to create halogenated derivatives. The presence of halogens in the benzofuran structure has been shown to be important for antimicrobial and antifungal activity. nih.gov
While this example involves electrophilic substitution, it highlights a common strategy for accessing halogenated benzofuran carboxylic acid derivatives, which can then potentially undergo further nucleophilic substitution reactions at other positions if suitably activated.
Amidation Reactions and Formation of Carboxamide Derivatives
The conversion of the carboxylic acid group to a carboxamide is a widely employed strategy to generate derivatives with diverse biological activities. This transformation is typically achieved by activating the carboxylic acid followed by reaction with an amine.
Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are commonly used to facilitate the formation of the amide bond. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.
For example, 3-methyl-N-phenylbenzofuran-2-carboxamides have been synthesized by reacting the corresponding 3-methylbenzofuran-2-carboxylic acids with aniline (B41778) in the presence of DCC and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction proceeds at room temperature and provides the desired carboxamide in good yield. nih.gov EDCI is another widely used coupling reagent that can be employed for the synthesis of amides under mild conditions, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
Table 2: DCC-Mediated Synthesis of a Benzofuran-2-carboxamide (B1298429) Derivative
| Carboxylic Acid | Amine | Coupling Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Methylbenzofuran-2-carboxylic acid | Aniline | DCC, DMAP | 3-Methyl-N-phenylbenzofuran-2-carboxamide | 63 | nih.gov |
A highly modular and efficient route to a wide range of C3-substituted benzofuran-2-carboxamides utilizes a combination of 8-aminoquinoline (B160924) (8-AQ) directed C-H arylation and subsequent transamidation. nih.gov This strategy allows for the late-stage introduction of diverse substituents at the C3 position of the benzofuran scaffold.
The synthesis begins with the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline to form an 8-AQ amide. nih.gov This amide then serves as a substrate for a palladium-catalyzed C-H arylation reaction, where various aryl and heteroaryl groups can be installed at the C3 position with high efficiency. nih.gov Following the C-H arylation, the 8-AQ directing group can be cleaved and replaced by a variety of amines through a one-pot, two-step transamidation procedure. nih.gov This involves the formation of an intermediate N-acyl-Boc-carbamate, which then reacts with the desired amine to furnish the final C3-arylated benzofuran-2-carboxamide. nih.gov
This synthetic approach is highly attractive for generating diverse libraries of benzofuran derivatives for screening purposes. nih.gov
Table 3: Selected Examples of C3-Arylated Benzofuran-2-carboxamides via 8-AQ Directed C-H Arylation and Transamidation
| Aryl Iodide for C-H Arylation | Amine for Transamidation | Final Product | Overall Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxyiodobenzene | Benzylamine | N-Benzyl-3-(4-methoxyphenyl)benzofuran-2-carboxamide | Good to excellent | nih.gov |
| 1-Iodo-4-(trifluoromethyl)benzene | Morpholine | (3-(4-(Trifluoromethyl)phenyl)benzofuran-2-yl)(morpholino)methanone | Good to excellent | nih.gov |
Incorporation into Hybrid Molecular Structures (e.g., 1,2,3-triazoles)
The this compound scaffold can be incorporated into more complex hybrid molecules, such as those containing a 1,2,3-triazole ring. This is often achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
A facile synthetic route to novel benzofuran-2-carboxylate 1,2,3-triazoles has been developed. The synthesis starts with the esterification of benzofuran-2-carboxylic acid with propargyl alcohol to form the key intermediate, prop-2-yn-1-yl benzofuran-2-carboxylate. This alkyne-containing intermediate then undergoes a click reaction with various substituted aryl or benzyl (B1604629) azides in the presence of a copper(I) catalyst, typically generated in situ from CuSO₄·5H₂O and sodium ascorbate. This reaction proceeds under mild, environmentally friendly conditions and provides the desired (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzofuran-2-carboxylates in good yields. This methodology allows for the facile connection of the benzofuran pharmacophore with the 1,2,3-triazole moiety, leading to potentially more potent and specific bioactive agents.
Strategies for Introducing Specific Substituents (e.g., halogenation, methoxylation)
The introduction of specific substituents, such as halogens or methoxy (B1213986) groups, onto the this compound framework is typically achieved by utilizing appropriately substituted starting materials rather than by direct substitution on the heterocyclic core. This approach ensures high regioselectivity. The synthesis of halogenated derivatives, for instance, often commences with halogenated salicylaldehydes or 2-hydroxybenzophenones.
One common strategy involves the reaction of a substituted 2-hydroxybenzaldehyde with an α-haloacetate, followed by cyclization. For example, ethyl 5-bromo-1-benzofuran-2-carboxylate is synthesized from 5-bromosalicylaldehyde (B98134) and diethyl bromomalonate in the presence of potassium carbonate. nih.gov Similarly, derivatives with various halogen substitutions on the benzofuran ring can be prepared from the corresponding halo-substituted salicylaldehydes. researchgate.net This method provides a reliable pathway to derivatives halogenated on the fused benzene (B151609) ring portion of the molecule.
While direct electrophilic aromatic substitution on the benzofuran ring is a known reaction, it preferentially occurs at the electron-rich 2-position. stackexchange.compearson.compearson.com Since this position is occupied by the carboxylic acid group in the target molecule, direct substitution would likely be complex and lead to a mixture of products, with substitution occurring on the fused benzene ring or the C3-phenyl group. Therefore, building the substituted benzofuran ring from simpler, pre-substituted precursors remains the more common and controlled approach.
The following table summarizes synthetic strategies for preparing halogenated benzofuran-2-carboxylic acid derivatives, which are precursors or analogues of the title compound.
| Target Compound | Starting Materials | Reagents and Conditions | Reference |
|---|---|---|---|
| Ethyl 5-bromo-1-benzofuran-2-carboxylate | 5-Bromosalicylaldehyde, Diethyl bromomalonate | K₂CO₃, 2-butanone, heat for 14h | nih.gov |
| Ethyl 3-amino-5-bromobenzofuran-2-carboxylate Derivatives | Ethyl 3-amino-5-bromobenzofuran-2-carboxylate, Ethyl chloroformate | Anhydrous K₂CO₃, dry benzene, reflux for 8h | researchgate.net |
| Halogenated Benzofuran-2-Carboxylic Acid Amides | Substituted 2-hydroxybenzaldehydes, Ethyl chloroacetate | Anhydrous K₂CO₃, DMF, 100°C for 5-7h, followed by hydrolysis and amidation | researchgate.net |
Mechanistic Studies of this compound Synthesis Pathways
The synthesis of the benzofuran-2-carboxylic acid core can be achieved through several pathways, with the Perkin rearrangement of 3-halocoumarins being a prominent and well-studied mechanism. wikipedia.orgnih.gov This reaction involves the transformation of a coumarin into a benzofuran through a ring-contraction mechanism.
The Perkin rearrangement is catalyzed by a base and is proposed to occur in two distinct stages. researchgate.net
Ring Fission: The process begins with a rapid, base-catalyzed ring fission of the 3-halocoumarin's lactone ring. This step involves the addition of a hydroxide anion to the carbonyl group, followed by the opening of the ring to yield the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. nih.govresearchgate.net
Cyclization: The second, slower stage is the cyclization of this intermediate. It is proposed that an intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide carbon occurs. This results in the formation of the five-membered furan ring and the expulsion of the halide ion, yielding the benzofuran-2-carboxylic acid upon workup. nih.govresearchgate.net
An alternative mechanistic pathway involves the palladium-catalyzed C-H functionalization to introduce substituents at the C3 position of a pre-formed benzofuran-2-carboxylic acid derivative. For example, the arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide has been studied, and a plausible catalytic cycle is proposed. nih.gov
This mechanism is thought to proceed via a Pd(II)/Pd(IV) cycle:
Coordination and C-H Activation: The cycle starts with the coordination of the Pd(OAc)₂ catalyst to the 8-aminoquinoline (8-AQ) directing group of the substrate. This is followed by C-H activation at the C3 position of the benzofuran ring to form a five-membered palladacycle intermediate. nih.gov
Oxidative Addition: The aryl iodide then undergoes oxidative addition to the palladium(II) center, forming a Pd(IV) intermediate. nih.gov
Reductive Elimination: The final step is the reductive elimination of the C3-arylated product, which regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. nih.gov Subsequent hydrolysis of the 8-AQ amide group yields the desired 3-aryl-1-benzofuran-2-carboxylic acid. nih.gov
The following table outlines the key stages in the Perkin rearrangement mechanism for the synthesis of the benzofuran-2-carboxylic acid scaffold.
| Stage | Description | Key Intermediates | Reference |
|---|---|---|---|
| 1. Base-Catalyzed Ring Fission | The lactone ring of a 3-halocoumarin is opened by a hydroxide base. | Dianion of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid | nih.govresearchgate.net |
| 2. Intramolecular Cyclization | The phenoxide anion attacks the vinyl halide carbon, displacing the halide and forming the furan ring. | Cyclization transition state | nih.gov |
| 3. Product Formation | Protonation during workup yields the final benzofuran-2-carboxylic acid product. | Benzofuran-2-carboxylic acid | nih.gov |
Structure Activity Relationship Sar and Pharmacophore Modeling of 3 Phenyl 1 Benzofuran 2 Carboxylic Acid Derivatives
SAR in the Context of Ion Channel Modulation
The 3-phenyl-1-benzofuran-2-carboxylic acid scaffold has proven to be a particularly fruitful starting point for the development of modulators for ClC-K chloride channels. These channels, including the isoforms ClC-Ka and ClC-Kb, are vital for salt reabsorption in the kidneys and maintaining water balance. pnas.orgnih.govclockss.org SAR studies have led to the discovery of potent inhibitors, with some derivatives being the first inhibitors ever identified for the ClC-Kb isoform. pnas.orgnih.gov
Rational drug design, starting from less rigid lead compounds, led to the development of phenyl-benzofuran carboxylic acid derivatives as the most potent ClC-Ka inhibitors described to date, with affinities in the low micromolar range. pnas.orgnih.gov These compounds also demonstrated efficacy against ClC-Kb, a significant breakthrough as no inhibitors had been previously described for this isoform. nih.gov The inhibitory potencies of several key derivatives against both channels have been characterized, highlighting variations in affinity and selectivity. For instance, MT-189 shows a threefold greater apparent affinity for ClC-Ka over ClC-Kb, whereas RT-93 and SRA-36 inhibit both isoforms with similar potency. pnas.org
| Compound | Target | Potency (IC50 or Kd) | Selectivity Note |
|---|---|---|---|
| MT-189 | ClC-Ka | ~7 µM | ~3-fold selective for ClC-Ka pnas.org |
| MT-189 | ClC-Kb | ~20 µM | |
| RT-93 | ClC-Ka | ~7 µM | Equipotent pnas.org |
| RT-93 | ClC-Kb | ~6 µM | |
| SRA-36 | ClC-Ka | N/A | Equipotent pnas.org |
| SRA-36 | ClC-Kb | N/A |
A pivotal finding in the study of ClC-K channel modulators is the identification of the molecular switch that determines whether a compound acts as a blocker or an activator. The primary determinant is the degree of planarity between the aromatic systems within the molecule. pnas.orgnih.gov Compounds that are forced to adopt a non-coplanar arrangement of their aromatic rings, such as the this compound derivatives, function as channel blockers. pnas.orgpnas.org In contrast, molecules with perfectly coplanar aromatic groups, such as niflumic acid, exhibit potentiating or activating activity. pnas.org This distinct spatial geometry profile appears to be the main factor governing the ultimate pharmacological effect. pnas.org
For the this compound series, a non-coplanar conformation is predicted to be an essential structural feature for inhibitory activity. pnas.org Molecular modeling studies have confirmed that the most potent ClC-Ka blockers are compelled to assume a non-coplanar arrangement of their aromatic rings. pnas.org This contrasts sharply with activators, which exhibit a planar conformation. pnas.org The non-planar structure of the blockers allows them to fit into a specific binding site on the channel in a manner that obstructs ion flow, while the planar structure of activators presumably interacts with a different site or in a different orientation that promotes channel opening.
The high affinity of the phenyl-benzofuran derivatives is largely attributed to the conformational rigidity imparted by the fused ring system. pnas.orgnih.gov This structural constraint reduces the entropic penalty upon binding and locks the molecule into the bioactive, non-coplanar conformation required for inhibition. The cyclization of more flexible precursors, such as 3-phenyl-2-p-chlorophenoxy-propionic acid, into the rigid benzofuran (B130515) scaffold resulted in a significant gain in affinity, demonstrating the importance of this conformational pre-organization for potent channel blocking. pnas.org
The substitution pattern on both the benzofuran and the phenyl rings plays a critical role in modulating blocking potency and isoform selectivity. Halogenation, for example, has been shown to significantly influence activity. The increased potency of the derivative MT-189, which contains a chlorine atom, may be due to the electron-negative effect of the halogen or its ability to induce a more pronounced non-coplanar arrangement of the aromatic rings. nih.gov However, adding more halogens does not always lead to higher potency, as seen with compound RT-93, which was not more potent than MT-189. nih.gov Substituents can also abolish selectivity; for instance, the introduction of a phenyl group at the R6 position of the benzofuran ring, as in RT-93, results in a compound that is equipotent against both ClC-Ka and ClC-Kb. pnas.org This suggests that specific substitutions can alter the interaction with residues that differ between the two channel isoforms, thereby tuning the selectivity profile. nih.govpnas.org
Identification of Key Structural Elements for High Blocking Potency
The structural arrangement of this compound derivatives plays a pivotal role in their blocking potency against various biological targets. Research has identified several key elements that are critical for high efficacy. The benzofuran core, consisting of fused benzene (B151609) and furan (B31954) rings, serves as a fundamental scaffold for these compounds. researchgate.net The positioning and nature of substituents on this core significantly modulate the molecule's activity.
A central aspect of the pharmacophore is the spatial relationship between the phenyl group at the C-3 position and the carboxylic acid group at the C-2 position. The relative orientation of these groups influences the compound's ability to interact with target proteins. Additionally, the planarity of the benzofuran ring system is often important for effective binding.
Furthermore, specific substitutions on both the benzofuran and the phenyl rings can enhance blocking potency. For instance, the introduction of certain functional groups can lead to stronger interactions with the active site of a target enzyme or receptor through hydrogen bonding, hydrophobic interactions, or electrostatic forces. The elucidation of these key structural features is essential for the rational design of novel derivatives with improved blocking capabilities. dovepress.com
SAR in the Context of Anticancer Activity
The anticancer potential of this compound derivatives has been a significant area of investigation. SAR studies have provided valuable insights into the structural requirements for cytotoxic activity against various cancer cell lines.
Modifications at the C-2 position of the benzofuran ring have been shown to be a critical determinant of cytotoxic activity. nih.gov Early SAR studies on benzofuran derivatives indicated that ester or heterocyclic ring substitutions at this position were crucial for their cytotoxic effects. nih.gov The conversion of the carboxylic acid at C-2 into various esters or amides can significantly impact the compound's potency and selectivity. For example, the formation of amide derivatives has been explored as a strategy to enhance anticancer activity. mdpi.com
The introduction of different heterocyclic rings at the C-2 position has also been investigated. These modifications can alter the electronic and steric properties of the molecule, influencing its interaction with biological targets. The choice of the heterocyclic system can lead to derivatives with improved activity against specific cancer cell lines.
The introduction of halogen atoms and other substituents onto the benzofuran ring is a common strategy to modulate the cytotoxic properties of these compounds. Halogenation, in particular, can significantly enhance anticancer activity. mdpi.com The position and nature of the halogen substituent are of great importance in determining the compound's efficacy. researchgate.net For instance, brominated derivatives have shown increased cytotoxicity in both normal and cancer cells. mdpi.com
The position of substituents on the N-phenyl ring of benzofuran-2-carboxamide (B1298429) derivatives is a critical factor influencing their anticancer activity. Studies have shown that the substitution pattern on this ring can significantly affect the compound's cytotoxicity. For instance, in a series of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, the position of substituents on the N-phenyl ring was found to be a key determinant of their activity. bohrium.comnih.gov
Specifically, substitutions at the para position of the N-phenyl ring have often been associated with enhanced potency. This suggests that the para position is a favorable site for modification to improve the anticancer properties of these compounds. The nature of the substituent at this position also plays a crucial role, with different functional groups leading to varying degrees of activity.
The electronic and hydrophobic properties of substituents on the N-phenyl ring have a profound impact on the anticancer and NF-κB inhibitory activities of benzofuran-2-carboxamide derivatives. Research has indicated that the presence of hydrophobic groups on the N-phenyl ring potentiates NF-κB inhibitory activity. bohrium.comnih.gov This suggests that hydrophobic interactions play a significant role in the binding of these compounds to their target.
Furthermore, the presence of groups with a positive mesomeric effect (+M effect), which are electron-donating, has been shown to enhance anticancer activity. bohrium.comnih.gov This indicates that the electronic nature of the substituent is a key factor in determining the cytotoxic potential of these derivatives. The interplay between hydrophobic and electronic effects provides a basis for the rational design of new compounds with improved therapeutic profiles.
SAR in the Context of Other Biological Activities
Beyond their anticancer properties, this compound derivatives have been investigated for a range of other biological activities. The versatile benzofuran scaffold has been shown to exhibit potential in various therapeutic areas. pharmatutor.orgnih.gov
For instance, derivatives of this class have been explored for their anti-inflammatory, analgesic, and antimicrobial activities. researchgate.netnih.gov The structural modifications that confer these activities often differ from those required for anticancer effects, highlighting the possibility of designing derivatives with specific biological profiles. For example, certain substitutions may favor interaction with enzymes involved in inflammatory pathways, while others may enhance activity against microbial targets.
Moreover, some benzofuran derivatives have been investigated for their potential in treating cardiovascular and neurodegenerative diseases. researchgate.net The SAR in these contexts focuses on optimizing interactions with specific receptors or enzymes relevant to these conditions. The broad spectrum of biological activities associated with the this compound scaffold underscores its importance as a privileged structure in medicinal chemistry.
Theoretical and Computational Studies of 3 Phenyl 1 Benzofuran 2 Carboxylic Acid
Quantum Chemical Investigations via Density Functional Theory (DFT)
DFT has proven to be a powerful tool for investigating the structural and electronic properties of benzofuran (B130515) derivatives. physchemres.orgjetir.org For 3-Phenyl-1-benzofuran-2-carboxylic acid, such a study would provide fundamental insights into its molecular behavior. However, dedicated research applying these methods to this specific compound is required to generate the necessary data.
Molecular Geometry Optimization
The initial step in a computational study involves optimizing the molecular geometry to find the lowest energy conformation. aip.org For related benzofuran compounds, DFT calculations have successfully determined key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.netphyschemres.org A similar analysis for this compound would elucidate the spatial arrangement of its phenyl, benzofuran, and carboxylic acid moieties, including the planarity and orientation of the phenyl ring relative to the benzofuran core. Without specific studies, no data table of optimized parameters can be provided.
Vibrational Frequency Analysis (e.g., FT-IR Correlation)
Following geometry optimization, vibrational frequency calculations are typically performed to confirm the structure as a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) spectrum. nih.govmdpi.com For other carboxylic acids and benzofurans, researchers have successfully correlated calculated vibrational modes with experimental Fourier-transform infrared (FT-IR) spectra. researchgate.netjetir.org Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-C and C-H vibrations of the aromatic rings. nih.gov A data table correlating experimental and theoretical frequencies cannot be generated without the relevant research.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gap Determination
The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com Studies on similar benzofuran structures have calculated these energy values to predict their electronic behavior. researchgate.net For this compound, the calculation would involve determining the energies of the HOMO and LUMO and the resulting energy gap, but this data is not currently available.
Implications for Chemical Reactivity
The distribution of the HOMO and LUMO across the molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com The HOMO is associated with the ability to donate electrons, while the LUMO is associated with accepting electrons. Analysis of these orbitals for this compound would reveal how the phenyl substitution influences the electronic distribution and reactivity compared to the unsubstituted parent compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. researchgate.netresearchgate.net Different colors on the MEP map represent varying electrostatic potentials, with red typically indicating electron-rich regions (prone to electrophilic attack) and blue indicating electron-deficient regions (prone to nucleophilic attack). For this compound, an MEP map would highlight the negative potential around the carbonyl and hydroxyl oxygens of the carboxylic acid group and the potential distribution across the aromatic rings. researchgate.net This specific analysis has not been published, preventing a detailed discussion of its reactive surface.
Density of States (DOS) Analysis
Density of States (DOS) analysis is a computational method used to visualize the distribution of molecular orbitals (MOs) at different energy levels. For aromatic and heterocyclic compounds like benzofuran-2-carboxylic acid, DOS plots provide a clear picture of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for understanding the molecule's electronic properties and reactivity.
Table 1: Frontier Molecular Orbital Energies for a Related Benzofuran Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.367 |
| ELUMO | -1.632 |
| Energy Gap (ΔE) | 4.735 |
Data derived from theoretical calculations on 1-benzofuran-2-carboxylic acid. researchgate.net
Theoretical Predictions of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with extensive π-electron delocalization, such as this compound, are promising candidates for NLO applications. Computational methods are frequently used to predict the NLO response of such molecules, primarily by calculating the first-order hyperpolarizability (β).
Computational Modeling of Ligand-Target Interactions
Molecular Docking Studies for Specific Protein Targets (e.g., CDK2)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. Benzofuran derivatives have been identified as inhibitors of various protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), which is a key regulator of the cell cycle and a target in cancer therapy. nih.gov
In silico docking simulations have been performed to explore how benzofuran-based structures fit into the ATP-binding pocket of CDK2. nih.gov These studies show that the benzofuran scaffold can form crucial hydrogen bond interactions with key amino acid residues in the hinge region of the kinase, such as Leu83. nih.gov For example, in studies of related benzofuran hybrids, the oxindole (B195798) ring, acting similarly to the benzofuran core, forms hydrogen bonds with the backbone CO and NH groups of Glu81 and Leu83 in CDK2. nih.gov The phenyl group and the carboxylic acid moiety of this compound would be expected to form additional interactions with the surrounding residues in the active site, contributing to the binding affinity and inhibitory potential.
Conformational Analysis and Flexibility Assessments
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape and flexibility. Conformational analysis involves identifying the stable low-energy conformations of a molecule and the energy barriers between them. For this compound, a key parameter is the dihedral angle between the planar benzofuran ring system and the phenyl group at the 3-position.
Computational Mechanistic Elucidation of Synthetic Pathways
Activation Energy Calculations for Key Reaction Steps
Theoretical chemistry can be used to model reaction mechanisms and calculate the activation energies (Ea) for key steps, providing insight into reaction feasibility and kinetics. The synthesis of benzofuran-2-carboxylic acids often involves intramolecular cyclization reactions. mdpi.comnih.gov
Investigation of Catalytic Cycles (e.g., Pd(II)/Pd(IV) in C-H Arylation)
The palladium-catalyzed C-H arylation of benzofuran derivatives represents a powerful and atom-economical method for the synthesis of complex aromatic structures. Theoretical and computational studies have been instrumental in elucidating the intricate mechanisms of these transformations. For benzofuran scaffolds, particularly those with a carboxylic acid moiety at the 2-position, a Pd(II)/Pd(IV) catalytic cycle is a frequently proposed and studied pathway. This high-oxidation-state pathway is often invoked to explain the formation of C-C bonds from C-H bonds, especially in challenging reactions.
The C-H arylation involving derivatives of this compound is theorized to proceed through a multi-step catalytic cycle, as outlined below. While direct computational data for this specific molecule is not extensively available in public literature, the proposed mechanism is based on extensive studies of closely related benzofuran-2-carboxamide (B1298429) derivatives and other aromatic C-H activation reactions. mdpi.com
The catalytic cycle is thought to commence with the coordination of a Pd(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), to the benzofuran substrate. In many instances, a directing group, often an amide or a similar coordinating moiety, is employed to facilitate the subsequent C-H activation step. This initial coordination brings the palladium center in close proximity to the target C-H bond.
Following the formation of the palladacycle, an arylating agent, commonly an aryl iodide, undergoes oxidative addition to the Pd(II) center. This oxidative addition elevates the oxidation state of palladium from +2 to +4, forming a Pd(IV) intermediate. This high-valent palladium species is highly reactive and poised for the final bond-forming step.
The cycle culminates in the reductive elimination from the Pd(IV) intermediate. In this step, the newly formed C-C bond between the benzofuran scaffold and the aryl group is created, and the palladium center is reduced from Pd(IV) back to Pd(II), thus regenerating the active catalyst and allowing the cycle to continue.
The presence of additives, such as silver acetate (AgOAc), is often crucial for the efficiency of the catalytic cycle. While the exact role of such additives can be complex, they are believed to act as halide scavengers or re-oxidants, facilitating the regeneration of the active catalytic species. mdpi.com
The table below summarizes the key proposed steps in the Pd(II)/Pd(IV) catalytic cycle for the C-H arylation of a generalized benzofuran-2-carboxylic acid derivative.
| Step | Description | Proposed Intermediate | Palladium Oxidation State |
| 1. Coordination | The Pd(II) catalyst coordinates to the benzofuran substrate. | Substrate-Pd(II) Complex | +2 |
| 2. C-H Activation | Activation of a C-H bond on the benzofuran ring to form a palladacycle. | Palladacycle Intermediate | +2 |
| 3. Oxidative Addition | The arylating agent (e.g., Ar-I) adds to the palladium center. | Pd(IV) Intermediate | +4 |
| 4. Reductive Elimination | Formation of the C-C bond and release of the arylated product. | Product-Pd(II) Complex | +2 |
| 5. Catalyst Regeneration | The active Pd(II) catalyst is regenerated for the next cycle. | Pd(II) Catalyst | +2 |
It is important to note that this represents a generalized model. The specific energetics, transition states, and the influence of substituents on both the benzofuran substrate and the arylating agent would require detailed quantum mechanical calculations for the specific case of this compound. Such studies would provide deeper insights into the reaction mechanism, helping to optimize reaction conditions and expand the scope of this powerful synthetic methodology.
Mechanistic Investigations of Biological Activities of 3 Phenyl 1 Benzofuran 2 Carboxylic Acid Derivatives
Mechanism of Action on Ion Channels
Derivatives of 3-phenyl-1-benzofuran-2-carboxylic acid have been identified as potent modulators of ClC-K chloride channels, which are crucial for renal salt reabsorption and maintaining water balance. nih.govnih.gov
Research has demonstrated that phenyl-benzofuran carboxylic acid derivatives are among the most potent inhibitors of the ClC-Ka isoform discovered to date, with affinities reaching the micromolar range (<10 μM). nih.gov The inhibitory effect of these compounds stems from the rigid, conformationally constrained phenyl-benzofuran ring system. This structure represents a significant enhancement in affinity compared to more flexible molecules like 3-phenyl-2-p-chlorophenoxy-propionic acid (3-phenyl-CPP). nih.gov
A detailed structure-activity relationship (SAR) study has identified several key structural elements necessary for high-potency blockade of ClC-K channels. The development of these benzofuran (B130515) derivatives was a rational design approach, aiming to cyclize the structure of 3-phenyl-CPP to increase its inhibitory activity. This led to the creation of compounds with a significantly improved blocking potency for ClC-Ka. nih.gov For instance, certain benzofuran derivatives have been found to inhibit not only ClC-Ka but also ClC-Kb with similar affinity, making them the first identified inhibitors for the ClC-Kb isoform. nih.gov
The table below summarizes the blocking potency of selected this compound derivatives on ClC-Ka channels.
| Compound | Apparent Kd (μM) for ClC-Ka |
| MT-189 | 7 |
| RT-93 | 7 |
| GF-167 | ~3-fold more potent than 3-phenyl-CPP |
| Data sourced from Liantonio et al. (2008) |
To elucidate the binding site of these benzofuran derivatives on the ClC-K channel, mutagenesis studies have been employed. A key mutant, ClC-Ka N68D, where asparagine at position 68 is replaced by aspartic acid, has been instrumental in these investigations. This specific residue is located in the external vestibule of the ion-conducting pore. ejmo.org
The two most potent benzofuran derivatives, MT-189 and RT-93, exhibited a significantly reduced potency on the ClC-Ka N68D mutant. ejmo.org This finding strongly suggests that these compounds bind to the same site as other known ClC-K channel blockers like 3-phenyl-CPP and DIDS. ejmo.org The interaction with this specific site within the channel's pore is a critical determinant of their blocking action. Furthermore, the compound MT-189 also showed a reduced affinity for the wild-type ClC-Kb channel, which naturally has a different residue at the equivalent position, further supporting the importance of this binding region. ejmo.org
Anticancer Mechanisms
Beyond their effects on ion channels, various derivatives of the benzofuran scaffold have demonstrated significant anticancer properties. The primary mechanism identified is the induction of programmed cell death, or apoptosis, in cancer cells.
Studies on several benzofuran derivatives have shown their capability to inhibit the growth of various cancer cell lines by triggering apoptosis. nih.govnih.gov For example, benzofuran-2-acetic ester derivatives have been shown to induce apoptosis in breast cancer cells. nih.gov Similarly, other synthetic benzofuran derivatives have been found to be cytotoxic to cancer cells by initiating apoptosis. nih.gov This pro-apoptotic activity is a key indicator of their potential as anticancer therapeutic agents. The induction of apoptosis by these compounds is often accompanied by characteristic morphological changes, such as DNA fragmentation. nih.gov
A central mechanism in the apoptotic pathway is the activation of a family of cysteine proteases known as caspases. Research has shown that the cytotoxic effect of certain benzofuran derivatives is a direct result of apoptosis induction, which is marked by a significant increase in the activity of effector caspases, namely caspase-3 and caspase-7. nih.gov
The Caspase-Glo 3/7 assay is a common method used to quantify this activation. In studies involving new benzofuran derivatives, treatment of cancer cells led to a 1.5- to 5-fold increase in caspase 3/7 activity, confirming that these compounds engage the caspase-dependent apoptotic pathway. nih.gov This activation of effector caspases is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.
A hallmark of early apoptosis is the translocation of the phospholipid phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and is commonly used as a probe to detect apoptotic cells.
In the investigation of benzofuran-containing chalcone (B49325) derivatives, Annexin V-FITC staining has been used to confirm the induction of apoptosis. ejmo.org Treatment of human lung and colon cancer cells with these compounds resulted in positive Annexin V-FITC staining. ejmo.org The presence of green fluorescence from Annexin V-FITC on the cell surface, often observed alongside nuclear changes like pyknosis and chromatin condensation, provides clear evidence of apoptotic cell death. ejmo.org In some cases, cells were observed to be positive for both Annexin V-FITC and propidium (B1200493) iodide (PI), indicating they were in the late stages of apoptosis. ejmo.org
Generation of Reactive Oxygen Species (ROS) and Pro-Oxidative Effects
The role of benzofuran derivatives in modulating oxidative stress is complex, with studies reporting both antioxidant and, less commonly, pro-oxidative activities. While many benzofuran compounds are investigated for their ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress, certain structural modifications can lead to pro-oxidative effects that contribute to cytotoxicity in cancer cells. nih.govmdpi.com
Research into psychotropic benzofuran analogues, such as N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB), has shown that these compounds can induce cytotoxicity through mitochondrial dysfunction, which is associated with the production of ROS. nih.gov Similarly, some halogenated derivatives of benzofuran-2-one have been found to exhibit pro-oxidative effects. researchgate.netresearchgate.net This pro-oxidant activity can be a mechanism for inducing cell death in cancer lines. researchgate.net The presence of certain substituents and their positions on the benzofuran ring appears to be a critical determinant of whether the compound acts as an antioxidant or a pro-oxidant. researchgate.net However, much of the research on other benzofuran-2-carboxamide (B1298429) derivatives has highlighted their potent ROS scavenging and antioxidant activities, which are considered neuroprotective. nih.govmdpi.com
Inhibition of NF-κB Transcriptional Activity
The transcription factor nuclear factor-kappa B (NF-κB) is a crucial regulator of inflammation, immune responses, cell proliferation, and survival. Its dysregulation is a hallmark of many cancers and inflammatory diseases. Several studies have identified derivatives of benzofuran-2-carboxylic acid as potent inhibitors of NF-κB activity. nih.gov
In one study, a series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov The research found that specific substitutions on the N-phenyl ring enhanced the NF-κB inhibitory activity. Notably, the compound benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide was identified as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activity. nih.gov This inhibition of NF-κB is a key mechanism contributing to the anti-inflammatory and anticancer properties of this class of compounds.
| Compound Class | Key Findings | Reference |
| Benzofuran-2-carboxylic acid N-(substituted)phenylamides | Inhibition of LPS-induced NF-κB transcriptional activity. | nih.gov |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | Identified as a lead compound with significant anticancer and NF-κB inhibitory effects. | nih.gov |
Target Identification: Tubulin Inhibition
The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, structure, and transport. Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. Research has shown that certain benzofuran derivatives can act as tubulin polymerization inhibitors.
Specifically, a series of methoxy-substituted 2-(3′,4′,5′-trimethoxybenzoyl) benzo[b]furan derivatives have been developed as agents that target the colchicine (B1669291) binding site on tubulin. These compounds were found to significantly inhibit tubulin polymerization, which is directly linked to their potent antiproliferative activity against various cancer cell lines. The presence of methyl and methoxy (B1213986) groups at specific positions on the benzofuran ring was found to be advantageous for this inhibitory activity. These findings establish tubulin as a direct molecular target for a subset of benzofuran derivatives, explaining their ability to arrest the cell cycle and induce apoptosis in cancer cells.
Inhibition of Protein Kinase Activity
Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is frequently implicated in cancer development and progression. Consequently, protein kinase inhibitors are a major class of targeted cancer therapies. Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene serine/threonine-protein kinase involved in cell survival and proliferation.
Fragment-based screening followed by structure-guided medicinal chemistry led to the development of benzofuran-2-carboxylic acid derivatives that demonstrate potent inhibition of Pim-1 and Pim-2 kinases in enzymatic assays. X-ray crystallography of the inhibitor-Pim-1 complex revealed that the carboxylic acid and amino groups of the compounds are crucial for binding, forming important salt-bridge and hydrogen bond interactions with the enzyme. This selective inhibition of the Pim kinase family presents a clear mechanism for the anticancer effects of these specific derivatives.
Antiproliferative Action against Specific Cancer Cell Lines (e.g., Breast Cancer MCF-7, MDA-MB-231)
Derivatives of this compound have demonstrated significant antiproliferative activity against various human cancer cell lines, with particularly notable effects on breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Several studies have synthesized and evaluated series of benzofuran-based carboxylic acids for their cytotoxic effects. For instance, certain benzofuran-based carboxylic acid derivatives showed more potent activity against the highly aggressive MDA-MB-231 cell line compared to the MCF-7 line. One 5-bromobenzofuran (B130475) derivative was particularly effective against MDA-MB-231 cells, with an IC50 value comparable to the standard chemotherapy drug doxorubicin. Further investigation revealed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. Similarly, other series of 2-benzoylbenzofuran and isoflavone (B191592) derivatives have also shown potent antiproliferative effects against MDA-MB-231 cells.
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| 5-bromobenzofuran-based carboxylic acid | MDA-MB-231 | 2.52 | |
| 5-bromobenzofuran-based carboxylic acid | MCF-7 | 14.91 | |
| Benzoylbenzofuran derivative 4 | MDA-MB-231 | 3.86 | |
| 5-bromobenzoylbenzofuran derivative 27 | MDA-MB-231 | 5.68 | |
| Isoflavone quinone 38 | MDA-MB-231 | 6.39 | |
| Isoflavone quinone 39 | MDA-MB-231 | 6.34 | |
| Isoflavone quinone 40 | MDA-MB-231 | 9.52 |
Inhibition of Mcl-1 Protein Activity
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. It is overexpressed in numerous cancers, contributing to tumor cell survival and resistance to chemotherapy. Targeting Mcl-1 is therefore a promising strategy for cancer therapy. Through fragment-based screening and structure-based design, potent and selective small-molecule inhibitors of Mcl-1 have been discovered, including derivatives based on a benzofuran scaffold.
Specifically, research has led to the development of compounds such as 3-(3-(naphthalen-1-yl)propyl)benzofuran-2-carboxylic acid. This class of inhibitors was developed by merging two distinct fragment hits that bind to different regions of Mcl-1, resulting in a significant enhancement of binding affinity. These optimized inhibitors bind to Mcl-1 with high affinity, preventing it from sequestering pro-apoptotic proteins and thereby restoring the cell's ability to undergo programmed cell death.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of this compound derivatives are attributed to their ability to modulate key inflammatory signaling pathways and mediators. mdpi.comnih.gov The benzofuran nucleus is a core structure in many compounds exhibiting a wide range of biological activities, including anti-inflammatory effects. mdpi.comnih.gov
A primary mechanism is the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com These pathways are crucial for the production of pro-inflammatory cytokines and mediators. By suppressing the activation of NF-κB and MAPK, benzofuran derivatives can down-regulate the expression of inflammatory factors. mdpi.com
Antioxidant Mechanisms
The antioxidant properties of this compound derivatives are attributed to their ability to counteract oxidative stress through various mechanisms, primarily by scavenging free radicals and inhibiting lipid peroxidation.
The capacity of benzofuran derivatives to scavenge free radicals is a key aspect of their antioxidant activity. This is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, where the compound's ability to donate a hydrogen atom or an electron to the stable DPPH radical is measured. Several studies have demonstrated that benzofuran-2-carboxamide and benzofuran-2-one derivatives exhibit moderate to appreciable DPPH radical scavenging activity. nih.govmdpi.commdpi.comnih.gov For instance, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown the ability to inhibit DPPH radical formation. nih.gov The antioxidant capacity is often influenced by the substitution pattern on the benzofuran ring system, with the presence of hydroxyl groups on the aromatic ring generally enhancing activity. mdpi.commdpi.comnih.gov
Table 2: Antioxidant Activity of a Selected 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivative (Compound 1j)
| Assay | Concentration | % Inhibition |
|---|---|---|
| DPPH Radical Scavenging | 100 µM | 23.5% |
Antimicrobial Mechanisms of Action
Benzofuran derivatives are recognized for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. nih.gov The primary mechanism of action is often linked to the lipophilic nature of the benzofuran scaffold, which facilitates the penetration of microbial cell membranes. Once inside the cell, these compounds can disrupt essential cellular processes, leading to microbial death. The specific antimicrobial efficacy and spectrum of activity are highly dependent on the nature and position of substituents on the benzofuran ring. For example, the introduction of halogen atoms into the structure has been shown to enhance antimicrobial, particularly antifungal, activity. mdpi.com
Research has identified that substitutions at the C-6 and C-3 positions of the benzofuran ring can significantly influence antibacterial activity and strain specificity. nih.gov Compounds with a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activity against a range of strains. nih.gov Furthermore, the presence of phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position has been associated with good antibacterial efficacy. nih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Benzofuran Derivatives Against Various Microorganisms
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound III | Staphylococcus aureus | 50 - 200 |
| Compound IV | Staphylococcus aureus | 50 - 200 |
| Compound VI | Staphylococcus aureus | 50 - 200 |
| Compound III | Candida albicans | 100 |
| Compound VI | Candida albicans | 100 |
| Compound III | Candida parapsilosis | 100 |
Carbonic Anhydrase Inhibition Mechanisms
Benzofuran-based carboxylic acids have emerged as effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The inhibition mechanism of these compounds is multifaceted. Carboxylic acids can interact with the carbonic anhydrase active site in several ways: by coordinating to the catalytic zinc ion as carboxylate anions, by anchoring to the zinc-bound water/hydroxide (B78521) ion, by occluding the entrance of the active site cavity, or by binding to a site outside the active site.
Studies on novel benzofuran-based carboxylic acid derivatives have shown that they can effectively inhibit various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govacs.org Notably, some derivatives exhibit submicromolar inhibitory activity against the tumor-associated isoform hCA IX, with a degree of selectivity over the cytosolic isoforms hCA I and II. nih.govacs.org This selectivity is a crucial aspect for the development of targeted anticancer agents. The inhibitory potency is influenced by the specific substituents on the benzofuran and the nature of the linker connecting it to the carboxylic acid moiety. nih.gov
Table 4: Inhibition of Human Carbonic Anhydrase Isoforms by Benzofuran-Based Carboxylic Acid Derivatives (Kᵢ in µM)
| Compound | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|
| 9a | >100 | 7.9 | 5.1 | 3.4 |
| 9b | 57.2 | 42.5 | 0.91 | 0.88 |
| 9c | 64.7 | 3.1 | 2.3 | 2.5 |
| 9d | >100 | 4.1 | 4.7 | >100 |
| 9e | 4.5 | 37.1 | 0.79 | 1.2 |
| 9f | 5.9 | 7.2 | 0.56 | 2.1 |
| 11a | 49.3 | 67.1 | 35.7 | 3.1 |
| 11b | >100 | 59.4 | 19.0 | >100 |
Ligand-Target Binding Mechanisms for Sigma Receptors
Certain derivatives of this compound, specifically benzofuran-2-carboxamides, have been identified as high-affinity ligands for sigma receptors, particularly the sigma-1 subtype. nih.gov The binding site of the sigma-1 receptor is characterized by an amine binding site flanked by two hydrophobic pockets. The binding mechanism of these benzofuran derivatives involves the interaction of their molecular structure with these key features of the receptor.
The N-aryl and N-alkyl substituents on the carboxamide moiety play a crucial role in the binding affinity. nih.gov For instance, 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides have demonstrated high affinity for the sigma-1 receptor. nih.gov The selectivity for sigma-1 over sigma-2 receptors can be modulated by substitutions on the benzofuran ring. The presence of methoxy groups at the C-5 and C-6 positions has been shown to increase selectivity for the sigma-1 receptor. nih.gov
Table 5: Binding Affinities (Kᵢ in nM) of 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide Derivatives for Sigma Receptors
| Compound | Sigma-1 Receptor Kᵢ (nM) | Sigma-2 Receptor Kᵢ (nM) | Selectivity (Sigma-2/Sigma-1) |
|---|---|---|---|
| KSCM-1 | 27.5 | 520 | 19 |
| KSCM-5 | 7.8 | 15.2 | 2 |
| KSCM-11 | 34 | 145 | 4 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide |
Future Directions in Academic Research on 3 Phenyl 1 Benzofuran 2 Carboxylic Acid
Development of Novel Synthetic Routes for Diverse Analogs
The future of research on 3-Phenyl-1-benzofuran-2-carboxylic acid is intrinsically linked to the development of innovative and efficient synthetic strategies. The ability to generate a diverse library of analogs is crucial for comprehensive structure-activity relationship (SAR) studies. Current methodologies often rely on foundational reactions like acid-catalyzed cyclizations, Heck-type cyclizations, and various transition-metal-catalyzed transformations. nih.gov
A key future direction will be the refinement of C-H functionalization techniques. For instance, a modular strategy has been demonstrated for preparing C3-substituted benzofuran-2-carboxamide (B1298429) derivatives starting from benzofuran-2-carboxylic acid. nih.govmdpi.com This approach, which combines 8-aminoquinoline (B160924) (8-AQ) directed C-H arylation with transamidation chemistry, allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3 position in a limited number of synthetic steps. nih.govmdpi.com Further research could expand the scope of compatible coupling partners and explore alternative directing groups to enhance efficiency and substrate versatility.
Moreover, the exploration of novel catalytic systems represents a fertile ground for discovery. nih.gov This includes the use of visible-light-mediated photocatalysis, which offers a greener and more sustainable approach to synthesis. nih.gov The development of one-pot reaction sequences and multicomponent reactions will also be instrumental in streamlining the synthesis of complex analogs from simple, readily available precursors. nih.govniscair.res.in
Table 1: Emerging Synthetic Strategies for Benzofuran (B130515) Analogs
| Synthetic Strategy | Description | Potential Advantages |
| C-H Functionalization | Direct modification of C-H bonds, often using a directing group to install new substituents. nih.govmdpi.com | High atom economy, allows for late-stage modification of complex molecules. nih.gov |
| Photocatalysis | Use of visible light to drive chemical reactions, often employing a photosensitizer. nih.gov | Environmentally friendly, mild reaction conditions. nih.gov |
| Flow Chemistry | Performing reactions in a continuous-flow reactor rather than a batch-wise process. | Improved safety, scalability, and reaction control. |
| Click Chemistry | A class of biocompatible reactions, such as the formation of 1,2,3-triazoles, used to join molecular building blocks. niscair.res.in | High yields, mild conditions, simple work-up. niscair.res.in |
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
A profound understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is paramount for elucidating reaction mechanisms and biological interactions. While standard techniques like NMR, IR spectroscopy, and mass spectrometry are foundational, future research will increasingly rely on more advanced methods. researchgate.netnih.gov
Single-crystal X-ray diffraction will remain the gold standard for unambiguously determining molecular structures in the solid state. researchgate.netresearchgate.net Detailed analysis of crystal packing can reveal crucial intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence physical properties and biological activity. researchgate.net
In tandem with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), will play a a pivotal role. researchgate.netphyschemres.org DFT calculations can provide insights into optimized geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps. researchgate.net Comparing these theoretical parameters with experimental data provides a powerful tool for structural validation and for understanding the reactivity and charge distribution within the molecule. researchgate.netphyschemres.org Advanced techniques such as terahertz (THz) spectroscopy and surface-enhanced Raman spectroscopy (SERS) may also offer new ways to probe molecular vibrations and interactions with unprecedented detail. mdpi.com
Elucidation of Broader Biological Target Landscape
The benzofuran scaffold is recognized for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govtaylorandfrancis.com A primary goal for future research on this compound will be to move beyond preliminary screening and identify specific molecular targets responsible for these effects.
Recent studies have already begun to illuminate this landscape. For example, derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of Lymphoid-tyrosine phosphatase (LYP), a critical negative regulator in the T-cell receptor (TCR) signaling pathway, making it a promising target for cancer immunotherapy. nih.gov Other research has shown that benzofuran hybrids can act as dual inhibitors of PI3K (Phosphatidylinositol-3-kinase) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), two key targets in cancer cell proliferation and angiogenesis. nih.govresearchgate.net
The therapeutic potential extends beyond oncology. Analogs have shown activity as inhibitors of NF-κB, a protein complex that controls transcription of DNA and is implicated in inflammatory responses and cancer. nih.gov Furthermore, 2-arylbenzofuran derivatives are being investigated as dual inhibitors of cholinesterase and β-secretase (BACE1) for the treatment of Alzheimer's disease. nih.gov
Table 2: Identified and Potential Biological Targets for Benzofuran-2-Carboxylic Acid Derivatives
| Biological Target | Therapeutic Area | Reference Compound Class |
| Lymphoid-tyrosine phosphatase (LYP) | Cancer Immunotherapy | Benzofuran-2-carboxylic acid derivatives nih.gov |
| PI3K / VEGFR2 | Oncology | Benzofuran hybrids nih.govresearchgate.net |
| NF-κB | Oncology, Inflammation | Benzofuran-2-carboxylic acid N-(substituted)phenylamides nih.gov |
| Cholinesterase / BACE1 | Alzheimer's Disease | 2-Arylbenzofuran derivatives nih.gov |
| SIRT2 | Neurodegenerative Diseases, Cancer | Novel benzofuran derivatives mdpi.com |
| Cyclin-dependent kinase 2 (CDK2) | Oncology | 3-(piperazinylmethyl)benzofuran derivatives taylorandfrancis.com |
Future work should employ a range of techniques, including proteomic profiling, affinity chromatography, and genetic screening, to systematically deconstruct the mechanism of action and uncover novel biological targets for this versatile chemical scaffold.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational and experimental methods is revolutionizing drug discovery, and this integrated approach will be central to future research on this compound. jddhs.com Rational drug design, which relies on an understanding of the target structure and the drug-target interaction, can significantly accelerate the identification and optimization of lead compounds. nih.govresearchgate.net
Molecular docking simulations are a key computational tool, allowing researchers to predict the binding poses and affinities of newly designed analogs within the active site of a biological target. nih.govresearchgate.net This in silico screening can prioritize which compounds to synthesize, saving time and resources. For instance, docking studies have been used to guide the design of benzofuran hybrids as PI3K and VEGFR-2 inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies offer another layer of computational insight, correlating variations in the chemical structure of compounds with changes in their biological activity. physchemres.org These models can help identify the key physicochemical properties that govern a molecule's potency and selectivity. When combined with experimental techniques like high-throughput screening and structural biology tools such as X-ray crystallography and cryo-electron microscopy, this integrated workflow creates a powerful feedback loop for iterative drug design and optimization. jddhs.com
Exploration of New Biological Activities and Therapeutic Potential
While significant research has focused on the anticancer potential of benzofuran derivatives, the structural versatility of the this compound scaffold suggests a much broader therapeutic utility waiting to be explored. nih.govnih.govnih.govijpsr.com
Future research should systematically screen diverse analog libraries against a wide panel of biological assays to uncover novel activities. Based on the known activities of related benzofuran compounds, several areas appear particularly promising:
Neurodegenerative Diseases: Beyond Alzheimer's, the potential for these compounds to modulate targets relevant to Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis should be investigated. nih.gov
Infectious Diseases: Given the documented antimicrobial and antifungal properties of some benzofurans, there is a clear rationale for exploring their efficacy against drug-resistant bacterial and fungal pathogens. niscair.res.intaylorandfrancis.com
Metabolic Disorders: The benzofuran core is present in compounds with hypoglycemic activity, suggesting a potential role in developing new treatments for diabetes and related metabolic conditions. nih.gov
Fibrotic Diseases: Recent studies have shown that certain complex benzofuran derivatives exhibit potent antifibrotic activity, opening a new avenue for treating conditions like renal or pulmonary fibrosis. researchgate.net
This exploration will require interdisciplinary collaboration and the use of advanced screening platforms to efficiently identify new lead compounds for a variety of unmet medical needs.
Research into Prodrug Strategies and Advanced Delivery Systems
Optimizing the pharmacokinetic and biopharmaceutical properties of a drug candidate is as important as its intrinsic potency. This compound, with its carboxylic acid functional group, is an ideal candidate for prodrug strategies. nih.govresearchgate.net A prodrug is an inactive derivative of a parent drug molecule that is converted in vivo to the active form. researchgate.net
Future research should focus on designing prodrugs to overcome potential liabilities such as poor oral bioavailability, low aqueous solubility, or rapid metabolism. nih.gov A common and applicable strategy involves the esterification of the carboxylic acid group. nih.gov This modification can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and improve oral absorption. nih.gov These ester prodrugs are typically designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active carboxylic acid at the site of action. nih.gov
Furthermore, research into advanced drug delivery systems could significantly enhance therapeutic efficacy. This includes the development of long-acting injectable formulations, where a lipophilic prodrug is dissolved in an oil-based vehicle for slow, sustained release over weeks or months. nih.gov Another approach is the encapsulation of the active compound or its prodrug into polymeric nanoparticles, such as those made from poly(lactic-glycolic acid) (PLGA), or into hydrogel systems to achieve controlled and targeted drug delivery. nih.gov These strategies aim to improve patient compliance, reduce dosing frequency, and minimize off-target side effects.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 3-phenyl-1-benzofuran-2-carboxylic acid, and how do they address regioselectivity?
- Methodology : The synthesis typically involves multi-step procedures, such as benzofuran core construction via cyclization of substituted phenols or coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction). A key challenge is ensuring regioselectivity at the 2-carboxylic acid position. For example, highlights a cascade [3,3]-sigmatropic rearrangement/aromatization strategy to build the benzofuran scaffold, which avoids competing side reactions by leveraging thermodynamic control .
- Key Steps :
- Mitsunobu reaction for etherification (to install substituents).
- Pd-catalyzed C–H activation for direct functionalization .
- Acidic or basic hydrolysis to finalize the carboxylic acid moiety.
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
- Analytical Tools :
- HPLC-MS : Quantifies purity and detects trace byproducts.
- NMR (¹H/¹³C) : Confirms regiochemistry and substitution patterns. For instance, reports discrepancies between theoretical and experimental NMR shifts for benzofuran derivatives, emphasizing the need for computational validation (e.g., DFT calculations) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What are common reactivity patterns of this compound in medicinal chemistry applications?
- Functionalization : The carboxylic acid group enables amide coupling (e.g., with piperazines or amines for bioactivity optimization). The phenyl and benzofuran moieties participate in π-π stacking or hydrophobic interactions with biological targets .
- Derivatization : demonstrates its use as a scaffold for inhibitors of CLC-Kb ion channels , achieved by introducing substituents at the 3-phenyl position to modulate potency .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., IR vs. NMR) for benzofuran derivatives be systematically resolved?
- Case Study : documents discrepancies in IR and ¹³C NMR data for 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. Resolution steps include:
Replicate synthesis to rule out batch-specific impurities.
Variable-temperature NMR to assess dynamic effects (e.g., rotamers).
Computational spectroscopy (e.g., Gaussian-based IR frequency calculations) to match experimental peaks .
Q. What strategies optimize the yield of this compound in gram-scale syntheses?
- Scale-Up Challenges :
- Solvent selection : High-boiling solvents (e.g., DMF) improve solubility but may complicate purification. reports gram-scale success using toluene for Mitsunobu reactions, followed by column chromatography .
- Catalyst loading : Reducing Pd catalyst amounts (≤2 mol%) minimizes costs without sacrificing yield.
- Process Efficiency : Continuous flow reactors (mentioned in for analogous compounds) enhance mixing and heat transfer in cyclization steps .
Q. How do substituents on the phenyl ring influence the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., –CF₃ at meta positions) enhance binding to hydrophobic pockets in target proteins (e.g., Mcl-1 inhibitors in ) .
- Steric effects : Bulky substituents (e.g., cyclohexyl in ) reduce metabolic instability but may lower solubility .
Q. What computational methods are effective for predicting the metabolic stability of benzofuran-carboxylic acid derivatives?
- In Silico Tools :
- ADMET predictors (e.g., SwissADME) to estimate permeability and cytochrome P450 interactions.
- Molecular dynamics simulations : Assess binding mode retention in physiological conditions (e.g., ’s use of PROCHECK for protein-ligand validation) .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in reported biological activities of structurally similar benzofuran derivatives?
- Case Analysis :
- Assay variability : Compare protocols (e.g., cell lines, incubation times). For example, ’s CLC-Kb inhibition assays used patch-clamp electrophysiology, while other studies rely on fluorescence-based methods .
- Chemical purity : Re-test compounds with ≥95% HPLC purity (per ’s standards) to exclude false positives/negatives .
Q. What experimental controls are critical when evaluating the antioxidant activity of this compound derivatives?
- Best Practices :
- Include reference antioxidants (e.g., ascorbic acid) in DPPH/ABTS assays.
- Monitor pH stability : Carboxylic acid deprotonation (at physiological pH) may alter radical scavenging capacity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
